molecular formula C26H15N5Na4O13S4 B11820341 Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate CAS No. 83221-57-2

Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate

Cat. No.: B11820341
CAS No.: 83221-57-2
M. Wt: 825.7 g/mol
InChI Key: BZJNMKDNHPKBHE-UHFFFAOYSA-J
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Description

Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate: is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to achieve optimal results. The final product is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.

    Reduction: Reduction of the azo groups can yield corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic medium.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products Formed:

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in analytical chemistry for the detection of various ions.

Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope.

Industry: The primary application of this compound is in the textile industry as a dye for fabrics. It is also used in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property allows the compound to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in the dyeing process, leading to strong binding and colorfastness.

Comparison with Similar Compounds

  • Tetrasodium 7-amino-4-hydroxy-3-[[6(or 7)-sulphonato-4-[[6(or 7)-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthyl]azo]naphthalene-2-sulphonate
  • Tetrasodium 8-[[4-[(4-amino-3-sulphonatophenyl)azo]-6-sulphonatonaphthyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate

Uniqueness: Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate stands out due to its specific structural configuration, which imparts unique color properties and stability. Its ability to form strong bonds with substrates makes it particularly valuable in industrial dyeing processes.

Properties

CAS No.

83221-57-2

Molecular Formula

C26H15N5Na4O13S4

Molecular Weight

825.7 g/mol

IUPAC Name

tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N5O13S4.4Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;;;;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4

InChI Key

BZJNMKDNHPKBHE-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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